![molecular formula C28H28N4O7 B2589017 5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide CAS No. 866346-01-2](/img/no-structure.png)
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity
A significant application of this compound is in antitumor research. Studies have shown that similar quinazolinone analogues possess potent antitumor activity. For example, a study by Al-Suwaidan et al. (2016) demonstrated that certain quinazolinone derivatives exhibit broad spectrum antitumor activity, with potency higher than the positive control 5-FU. This indicates the potential of such compounds in cancer therapy.
Pro-Drug System for Anticancer Drugs
Another application is in the development of pro-drugs for cancer treatment. Berry et al. (1997) described how 5-substituted isoquinolin-1-ones, related to the queried compound, can be utilized as pro-drugs. Their bioreductive activation can trigger the release of parent drugs in hypoxic solid tumors, indicating their potential in targeted cancer therapy (Berry et al., 1997).
Anti-Inflammatory Properties
Compounds structurally related to the queried chemical have been studied for their anti-inflammatory properties. A study by Prajapat & Talesara (2016) investigated benzimidazole and quinazoline derivatives for their anti-inflammatory activity, demonstrating significant effects compared to standard drugs.
Antimicrobial and Cytotoxic Potential
Quinazoline derivatives have also shown promise in antimicrobial and cytotoxic research. Devi et al. (2013) synthesized oxazolidinone analogues of chloroquinoline, which displayed inhibitory effects on cancer cell lines and microbial growth. This suggests the dual utility of such compounds in both cancer and infectious disease research.
Antioxidative and Anti-Diabetic Properties
A study on novel furanyl derivatives from red seaweed, closely related to the queried compound, revealed antioxidative and anti-diabetic properties. These compounds showed significant inhibitory activities towards enzymes involved in diabetes and exhibited antioxidative effects, indicating their potential in diabetes and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
properties
CAS RN |
866346-01-2 |
|---|---|
Product Name |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
Molecular Formula |
C28H28N4O7 |
Molecular Weight |
532.553 |
IUPAC Name |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H28N4O7/c33-25(29-17-20-6-5-13-37-20)9-3-4-12-31-27(35)21-7-1-2-8-22(21)32(28(31)36)18-26(34)30-19-10-11-23-24(16-19)39-15-14-38-23/h1-2,5-8,10-11,13,16H,3-4,9,12,14-15,17-18H2,(H,29,33)(H,30,34) |
InChI Key |
MIEBVJISKYKPKB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)
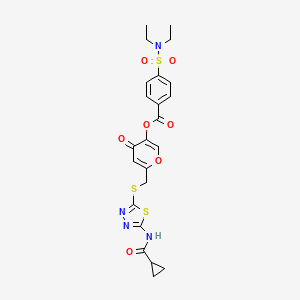

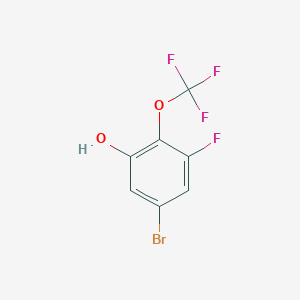
![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)
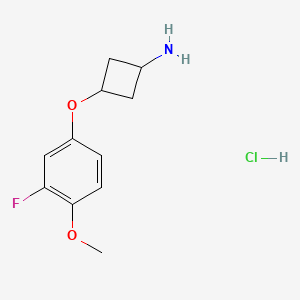
![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)
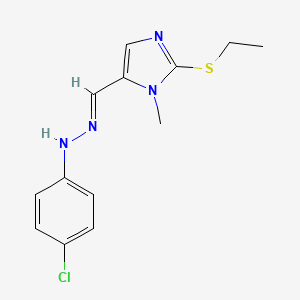
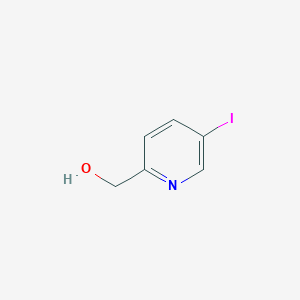
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
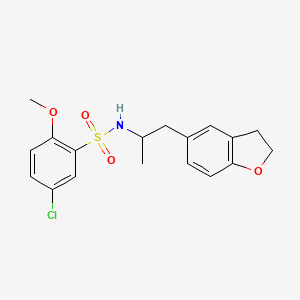
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)